molecular formula C9H7ClN2O B12951609 5-Chloro-2-methoxy-1,8-naphthyridine

5-Chloro-2-methoxy-1,8-naphthyridine

Cat. No.: B12951609
M. Wt: 194.62 g/mol
InChI Key: HGGXVMDSBYMMLM-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and photochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-methoxy-1,8-naphthyridine can be achieved through various methods. One common approach involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol in the presence of a water-soluble iridium catalyst under an air atmosphere . This method yields the desired naphthyridine in moderate to high yields.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxy-1,8-naphthyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding naphthyridine oxides.

    Reduction: Formation of reduced naphthyridine derivatives.

    Substitution: Formation of substituted naphthyridine derivatives with various functional groups.

Scientific Research Applications

5-Chloro-2-methoxy-1,8-naphthyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxy-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and cell death. In anticancer applications, it may induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,8-Naphthyridine: The parent compound with a similar core structure.

    2-Methoxy-1,8-naphthyridine: Lacks the chloro substituent.

    5-Chloro-1,8-naphthyridine: Lacks the methoxy substituent.

Uniqueness

5-Chloro-2-methoxy-1,8-naphthyridine is unique due to the presence of both chloro and methoxy substituents, which can enhance its biological activity and chemical reactivity compared to its analogs .

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

5-chloro-2-methoxy-1,8-naphthyridine

InChI

InChI=1S/C9H7ClN2O/c1-13-8-3-2-6-7(10)4-5-11-9(6)12-8/h2-5H,1H3

InChI Key

HGGXVMDSBYMMLM-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=NC=CC(=C2C=C1)Cl

Origin of Product

United States

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